molecular formula C10H11NO2 B1338119 N-(4-Formyl-3-methylphenyl)acetamide CAS No. 84257-50-1

N-(4-Formyl-3-methylphenyl)acetamide

Cat. No. B1338119
CAS RN: 84257-50-1
M. Wt: 177.2 g/mol
InChI Key: OQWBSIMVDHAYEQ-UHFFFAOYSA-N
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Description

N-(4-Formyl-3-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. While the specific compound N-(4-Formyl-3-methylphenyl)acetamide is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed for various properties and potential applications.

Synthesis Analysis

The synthesis of related acetamide compounds often involves nucleophilic substitution reactions, acetylation, and other organic synthesis techniques. For example, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was achieved through a two-step process involving reduction and nucleophilic reaction followed by acetylation with acetic anhydride . Similarly, other acetamide derivatives were synthesized through reactions involving acetic acid derivatives and amines, as seen in the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by various NMR techniques and X-ray diffraction . Single-crystal X-ray diffraction is also used to confirm the structure of compounds and to analyze the crystal packing, as seen in the study of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including interactions with biological targets. Molecular docking studies are often used to investigate the potential biological activities of these compounds, such as antifungal and anticancer activities . The reactivity of the compounds can also be analyzed using computational methods like density functional theory (DFT) to determine the HOMO-LUMO energy differences and to predict electron-rich and electron-poor sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Computational methods like DFT are used to predict properties such as electron localization functions, intermolecular interactions, and charge transfer energies . Vibrational spectroscopic assignments are determined through quantum computations to understand the influence of substituents on characteristic frequencies . Additionally, the solvation effects in different liquids can be studied using models like the IEFPCM solvation model to understand the behavior of these compounds in various environments .

Scientific Research Applications

Organic Synthesis

  • Microwave Irradiation Synthesis : N-(4-Methylphenyl)acetamide derivatives were synthesized via acylation and cyclization under microwave irradiation, demonstrating a method with short reaction time, high yield, and easy handling. This process highlights the compound's role in synthesizing quinolones, which are important for various pharmaceutical applications (Liu Chang-chu, 2014).

Crystallography and Molecular Conformations

  • Structural Analysis : The structural analysis of N-(2-Methyl­phen­yl)acetamide provided insights into the slightly twisted conformation of the acetamide unit relative to the phenyl substituent, offering a deeper understanding of molecular interactions and conformations (B. Gowda et al., 2007).

Drug Intermediate Production

  • Antimalarial Drugs Synthesis : Research on chemoselective acetylation of 2-aminophenol using immobilized lipase demonstrated the production of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcasing the compound's significance in developing life-saving medications (Deepali B Magadum & G. Yadav, 2018).

Green Chemistry

  • Azo Disperse Dyes : The novel use of a Pd/C catalyst for hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide highlighted a greener synthesis route for azo disperse dyes, indicating the compound's role in environmentally friendly chemical processes (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(4-formyl-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-5-10(11-8(2)13)4-3-9(7)6-12/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBSIMVDHAYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Formyl-3-methylphenyl)acetamide

Synthesis routes and methods I

Procedure details

N-[4-(Hydroxymethyl)-3-methylphenyl]acetamide (D77) (0.36 g, 2 mmol) and manganese dioxide (0.875 g, 10 mmol) were combined in acetonitrile (16 mL) and heated to 120° C. in the microwave for 7 minutes. The MnO2 was filtered off and the reaction mixture was concentrated to give the crude product which was purified by column chromatography. Elution with 0-100% ethyl acetate/petroleum ether yielded the title compound as a cream solid (0.326 g). δH (CDCl3, 400 MHz) 10.17 (1H, s), 7.77 (1H, d), 7.51 (1H, d), 7.45 (1H, s), 7.36 (1H, br.s), 2.66 (3H, s), 2.22 (3H, s). MS (ES): MH+ 178.2.
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0.36 g
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16 mL
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0.875 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a 500-ml flask, place 12.0 g (0.3 m) of sodium hydroxide pellets, 6.41 g (0.2 m) of sulfur powder, 18.0 g (0.075 m) of sodium sulfide nonahydrate, and 140 ml of distilled water. Heat the mixture with good stirring to about 70 C. to make an orange-red solution. In a 100-ml beaker, place 22.7 g (0.15 m) of 4-nitro-o-xylene, 2.4 g (5 mole %) of tetrabutlammonium bromide and 30 ml of isopropyl alcohol. Warm it to 50 C. with occasional stirring to make a clear pale-yellow solution. Add the solution in the beaker to the mixture in the 500-ml flask and use 10 ml of isopropyl alcohol to rinse the beaker and add to the reaction mixture. Heat the mixture with vigorous stirring under gentle reflux for 4.5 hours. Distill off isopropyl alcohol till approximately 50 ml of distillate is collected and pot/vapor temperature reaches to 100 C. Cool the reaction mixture to 20 C. Add 100 ml of propyl acetate and stir vigorously at room temperature for 5 minutes, and let layers settle. Separate off bottom water layer. Wash propyl acetate solution with 100 ml of water. Add 27 g (0.45 m) of acetyl anhydride slowly to propyl acetate solution containing 4-amino-2-methylbenzaldehyde. Stir the mixture at 40 C. for 1 hour. Add 100 ml of heptane and cool the mixture to room temperature. Stir slurry in a cold water bath for 1 hour. Collect solid, wash with 1:1 propyl acetate/heptane and dry to give 18.0 g (68%) of 4-acetylamino-2-methylbenzaldehyde.
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12 g
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6.41 g
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18 g
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22.7 g
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0 (± 1) mol
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10 mL
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30 mL
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140 mL
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